

Application Notes and Protocols: Synthesis of 2-Ethylphenyl Acetate from 2-ethylphenol

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Compound of Interest

Compound Name: **2-Ethylphenyl Acetate**

Cat. No.: **B1277458**

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Abstract

This document provides a detailed protocol for the synthesis of **2-Ethylphenyl Acetate**, a valuable intermediate in pharmaceutical and fine chemical synthesis. The primary method described is the esterification of 2-ethylphenol using acetic anhydride. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and characterization methods for the final product.

Introduction

2-Ethylphenyl acetate is an ester that serves as a significant building block in organic synthesis. Its synthesis is typically achieved through the acetylation of 2-ethylphenol. This process involves the reaction of the hydroxyl group of the phenol with an acetylating agent, commonly acetic anhydride or acetyl chloride, to form the corresponding acetate ester. The reaction can be catalyzed by either an acid or a base, or in some cases, can proceed without a catalyst under elevated temperatures. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.

Reaction Scheme

The overall reaction for the synthesis of **2-Ethylphenyl Acetate** from 2-ethylphenol is depicted below:



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Caption: General reaction scheme for the synthesis of **2-Ethylphenyl Acetate**.

Experimental Protocol

This protocol is a general guideline for the acetylation of 2-ethylphenol using acetic anhydride, which can be adapted based on the specific laboratory conditions and available catalysts.

3.1. Materials and Reagents

- 2-Ethylphenol ($C_8H_{10}O$)
- Acetic Anhydride ($(CH_3CO)_2O$)
- Pyridine (C_5H_5N) or a suitable acid catalyst (e.g., a catalytic amount of sulfuric acid)
- Dichloromethane (CH_2Cl_2) or other suitable organic solvent
- 5% Hydrochloric Acid (HCl) solution
- Saturated Sodium Bicarbonate ($NaHCO_3$) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Separatory funnel

- Rotary evaporator

3.2. Procedure

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-ethylphenol (1.0 eq) in a suitable organic solvent such as dichloromethane.
- Addition of Reagents: Add a catalyst, such as pyridine (1.2 eq), to the solution. Slowly add acetic anhydride (1.2 eq) to the reaction mixture while stirring.
- Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive phenols or different catalysts, heating the mixture to reflux may be necessary to ensure the completion of the reaction.
- Work-up:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Transfer the reaction mixture to a separatory funnel.
 - Wash the organic layer sequentially with 5% HCl solution to remove any basic catalyst like pyridine, followed by a saturated NaHCO_3 solution to neutralize any excess acid and unreacted acetic anhydride.
 - Wash the organic layer with brine.
 - Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
- Purification:
 - Filter the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure **2-Ethylphenyl Acetate**.

Data Presentation

The following table summarizes the key physicochemical properties of **2-Ethylphenyl Acetate**.
[1]

Property	Value
Molecular Formula	C ₁₀ H ₁₂ O ₂
Molecular Weight	164.20 g/mol
CAS Number	3056-59-5
Appearance	Colorless liquid
Purity (typical)	>97.0% (GC)

Characterization Data

The synthesized **2-Ethylphenyl Acetate** can be characterized by various spectroscopic methods.

5.1. Gas Chromatography-Mass Spectrometry (GC-MS)

- The product can be analyzed by GC-MS to confirm its purity and molecular weight. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 164.

5.2. Infrared (IR) Spectroscopy

- The IR spectrum of **2-Ethylphenyl Acetate** is expected to show a strong absorption band around 1760-1740 cm⁻¹ corresponding to the C=O stretching of the ester group.

5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for **2-Ethylphenyl Acetate** is not readily available in the cited literature, the expected chemical shifts can be predicted based on the analysis of similar compounds such as phenyl acetate and other substituted phenyl acetates.

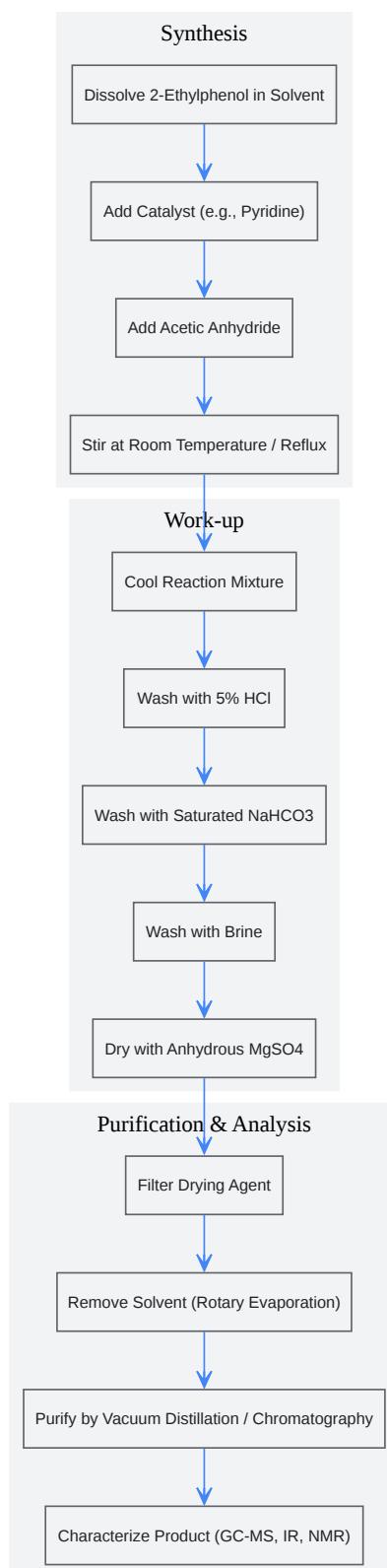
- ¹H NMR:

- Aromatic protons: ~7.0-7.4 ppm (multiplet, 4H)
- Ethyl group (-CH₂-): ~2.6 ppm (quartet, 2H)
- Acetyl group (-CH₃): ~2.3 ppm (singlet, 3H)
- Ethyl group (-CH₃): ~1.2 ppm (triplet, 3H)

- ¹³C NMR:
 - Carbonyl carbon: ~169 ppm
 - Aromatic carbons: ~120-150 ppm
 - Ethyl group (-CH₂-): ~23 ppm
 - Acetyl group (-CH₃): ~21 ppm
 - Ethyl group (-CH₃): ~14 ppm

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of **2-Ethylphenyl Acetate**.



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Caption: Experimental workflow for the synthesis of **2-Ethylphenyl Acetate**.

Conclusion

The protocol described in this application note provides a reliable method for the synthesis of **2-Ethylphenyl Acetate** from 2-ethylphenol. The procedure is straightforward and employs common laboratory reagents and techniques. The final product can be obtained in good purity after a standard work-up and purification process. This method is suitable for laboratory-scale synthesis and can be scaled up with appropriate modifications. The provided characterization data serves as a reference for product verification.

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References

- 1. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]
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